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Compound of Interest

Compound Name: Umeclidinium

Cat. No.: B1249183 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the pharmacology and toxicology of

umeclidinium, a long-acting muscarinic antagonist (LAMA) approved for the maintenance

treatment of chronic obstructive pulmonary disease (COPD). The information is compiled from

non-clinical and clinical studies to support drug development and research professionals.

Pharmacology
Umeclidinium is a quaternary ammonium antimuscarinic agent that functions as a competitive

and reversible antagonist of acetylcholine at muscarinic receptors.[1][2] Its bronchodilatory

effect is the cornerstone of its therapeutic use in COPD.

Mechanism of Action
Umeclidinium exhibits its pharmacological effects through the competitive inhibition of

acetylcholine binding at muscarinic receptors on airway smooth muscle.[3] While it shows

similar high affinity for all five muscarinic receptor subtypes (M1-M5), its primary therapeutic

action is mediated through the blockade of M3 receptors.[1][4]

In the parasympathetic nervous system, acetylcholine released from postganglionic nerve

fibers binds to M3 receptors on bronchial smooth muscle cells. This binding activates a Gq

protein-coupled signaling cascade, leading to the activation of phospholipase C (PLC). PLC

then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃)
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and diacylglycerol (DAG). IP₃ binds to its receptors on the sarcoplasmic reticulum, triggering

the release of intracellular calcium (Ca²⁺). The resulting increase in cytosolic Ca²⁺ leads to the

activation of calmodulin and myosin light-chain kinase, culminating in smooth muscle

contraction and bronchoconstriction.[4]

By blocking the M3 receptor, umeclidinium prevents this cascade, inhibiting the increase in

intracellular Ca²⁺ and leading to smooth muscle relaxation and sustained bronchodilation.[4]

Preclinical studies indicate that umeclidinium dissociates from the M3 receptor much more

slowly than from the M2 receptor, suggesting a degree of kinetic selectivity that favors

prolonged bronchodilation while potentially limiting effects on M2-mediated cardiac pathways.
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Caption: Umeclidinium's blockade of the M3 receptor signaling pathway.

Pharmacodynamics
Umeclidinium is a potent muscarinic receptor antagonist with a long duration of action,

supporting once-daily dosing.

1.2.1 Receptor Binding and Functional Activity In vitro radioligand binding assays have

quantified umeclidinium's high affinity for all five human muscarinic receptor subtypes.

Functional assays confirm its potent and competitive antagonism at the M3 receptor.
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Receptor Subtype Binding Affinity (Ki, nM)

M1 0.16

M2 0.15

M3 0.06

M4 0.05

M5 0.13

Data sourced from in vitro assays using

recombinant human muscarinic receptors.[5]

1.2.2 Clinical Efficacy Clinical trials in patients with COPD have demonstrated dose-dependent

improvements in lung function. The primary efficacy endpoint in these trials is typically the

change from baseline in trough forced expiratory volume in 1 second (FEV1).

Umeclidinium Dose (once
daily)

Trough FEV1 Improvement
vs. Placebo (Liters)

Study Reference

62.5 mcg 0.127 [4]

125 mcg 0.152 [4]

Data from a 12-week study in

patients with moderate-to-

severe COPD.[4]

A dose-response modeling analysis estimated the dose that yields 50% of the maximum effect

(ED50) to be 37 µg, with a predicted maximum trough FEV1 improvement (Emax) of 0.185 L

over placebo.[6]

Pharmacokinetics
Following oral inhalation, umeclidinium is rapidly absorbed from the lungs, exhibiting low

systemic bioavailability due to extensive first-pass metabolism.
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PK Parameter
Value (COPD Patients, 62.5
mcg dose)

Description

Absorption

Tmax (Time to Peak Plasma

Conc.)
5-15 minutes

Time to reach maximum

concentration after inhalation.

[4]

Absolute Bioavailability ~13%

Fraction of inhaled dose

reaching systemic circulation.

[4]

Accumulation Ratio (Repeated

Dosing)
~1.8-fold

Accumulation observed after

14 days of once-daily dosing.

[4]

Distribution

Volume of Distribution (Vd) 86 L (IV admin)
Apparent volume into which

the drug distributes.[7]

Plasma Protein Binding ~89%
Fraction of drug bound to

proteins in plasma.[7]

Metabolism

Primary Pathway O-dealkylation, Hydroxylation
Oxidative metabolism followed

by conjugation.[1]

Primary Enzyme
Cytochrome P450 2D6

(CYP2D6)

Main enzyme responsible for

metabolism.[1]

Transporter Substrate P-glycoprotein (P-gp)
Umeclidinium is a substrate of

this efflux transporter.[1]

Excretion

Elimination Half-life (t½) ~19 hours (repeated dosing)
Time for plasma concentration

to reduce by half.[3][8]

Apparent Clearance (CL/F) 218 L/h
Rate of drug removal from the

body after inhalation.[9]
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Routes of Excretion (IV admin) Feces (~58%), Urine (~22%)
Primary routes of elimination of

drug-related material.[7][8]

Toxicology and Safety Profile
The toxicology profile of umeclidinium has been characterized through a comprehensive non-

clinical program and extensive clinical trials.

Preclinical Toxicology
Pivotal repeat-dose toxicology studies were conducted via the inhalation route in rats (26

weeks) and dogs (39 weeks).[1] The findings were generally consistent with the expected

pharmacology of a muscarinic antagonist and/or local irritation from the inhaled powder.
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Study Type Species Duration
Key Findings
& Target
Organs

Safety Margin
(vs. Human
AUC)

Repeat-Dose

Inhalation
Rat 26 weeks

Target Organs:

Lung, Tracheal

Bifurcation (local

irritancy).

~25x

Repeat-Dose

Inhalation
Dog 39 weeks

Target Organs:

Heart

(tachycardia),

Lung, Larynx,

Nasal

Turbinates.

~16x

Carcinogenicity Rat & Mouse 2 years

No treatment-

related increases

in tumor

incidence.

N/A

Genotoxicity In vitro & In vivo N/A

Negative in a

standard battery

of tests (Ames,

mouse

lymphoma, rat

micronucleus).

N/A

Reproductive &

Developmental
Rat & Rabbit N/A

No effects on

fertility or

reproductive

performance; not

teratogenic.

N/A

Data sourced

from FDA

Pharmacology

and Toxicology

Reviews.[1][2]
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Safety Pharmacology: In dedicated safety pharmacology studies, expected antimuscarinic

effects were observed. In dogs, an inhaled dose of 10 µg/kg resulted in a transient increase in

heart rate.[10] In rats, inhaled doses of ≥215 µg/kg produced an increased respiratory rate and

decreased tidal volume.[8][10]
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Caption: Generalized workflow for a preclinical inhalation toxicology study.

Clinical Safety and Tolerability
In clinical trials, umeclidinium is generally well-tolerated at the recommended therapeutic dose

(62.5 mcg once daily). The safety profile is consistent with its anticholinergic mechanism.

Common Adverse Events: The most frequently reported adverse events in clinical trials

include nasopharyngitis, upper respiratory tract infection, and headache.

Anticholinergic Effects: Typical class-related anticholinergic side effects such as dry mouth,

constipation, and urinary retention can occur, though they are generally reported at a low

incidence.

Cardiovascular Safety: No clinically meaningful effects on vital signs or electrocardiogram

parameters (including QTc interval) have been reported at therapeutic doses.[9]

Paradoxical Bronchospasm: As with other inhaled medicines, there is a risk of paradoxical

bronchospasm, which can be life-threatening.

Contraindications: Umeclidinium is contraindicated in patients with a severe hypersensitivity

to milk proteins (due to the lactose excipient) or to umeclidinium itself. It is not indicated for

the treatment of acute bronchospasm.[3]

Experimental Protocols
The following sections describe the general methodologies for key experiments used to

characterize the pharmacology and safety of umeclidinium.

Muscarinic Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of umeclidinium for muscarinic receptor

subtypes.

Methodology:

Membrane Preparation: Cell membranes are prepared from Chinese Hamster Ovary (CHO)

cells recombinantly expressing a single human muscarinic receptor subtype (M1, M2, M3,

M4, or M5).
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Competition Binding Assay:

A fixed concentration of a high-affinity muscarinic radioligand (e.g., [³H]-N-

methylscopolamine, [³H]-NMS) is incubated with the prepared cell membranes.

Increasing concentrations of unlabeled umeclidinium are added to compete with the

radioligand for receptor binding sites.

Non-specific binding is determined in the presence of a saturating concentration of a non-

labeled antagonist, such as atropine.

Incubation & Filtration: The reaction mixtures are incubated to allow binding to reach

equilibrium. The incubation is terminated by rapid vacuum filtration through glass fiber filter

mats, which separates the bound radioligand from the unbound.

Quantification: The filter mats are washed, and the radioactivity trapped on them is quantified

using liquid scintillation counting.

Data Analysis: The data are analyzed using non-linear regression to determine the IC50

value (the concentration of umeclidinium that inhibits 50% of the specific radioligand

binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro M3 Receptor Functional Assay (Calcium Flux)
Objective: To determine the functional potency (pA2) of umeclidinium as an antagonist at the

M3 receptor.

Methodology:

Cell Culture: CHO cells stably transfected with the human M3 receptor are cultured and

seeded into 96- or 384-well microplates.

Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g.,

Fluo-4 AM). This dye exhibits a significant increase in fluorescence intensity upon binding to

free intracellular Ca²⁺.

Compound Addition:
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Cells are pre-incubated with varying concentrations of umeclidinium or vehicle control.

The assay is initiated by adding a fixed concentration of a muscarinic agonist (e.g.,

acetylcholine or carbachol) to stimulate the M3 receptors.

Signal Detection: A fluorescence imaging plate reader (e.g., FLIPR) is used to monitor the

change in fluorescence intensity in real-time, which corresponds to the flux of intracellular

calcium.

Data Analysis: Concentration-response curves for the agonist are generated in the presence

of different concentrations of umeclidinium. The antagonist potency is determined by

analyzing the rightward shift of these curves, often expressed as a pA2 value derived from a

Schild plot analysis.

Phase III Clinical Efficacy and Safety Trial in COPD
Objective: To evaluate the efficacy and safety of once-daily inhaled umeclidinium compared to

placebo in patients with moderate to very severe COPD.

Methodology:

Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter

study.

Patient Population:

Inclusion Criteria: Patients aged 40 years or older with a clinical diagnosis of COPD, a

smoking history of ≥10 pack-years, a post-bronchodilator FEV1/FVC ratio of <0.70, and a

post-bronchodilator FEV1 of ≤70% of predicted normal values.

Treatment Protocol:

Following a run-in period (e.g., 2 weeks), eligible patients are randomized to receive either

umeclidinium (e.g., 62.5 mcg) or a matching placebo, administered once daily via a dry

powder inhaler for a specified duration (e.g., 24 weeks).

Rescue medication (e.g., short-acting beta-agonist) is provided for as-needed use.
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Efficacy Endpoints:

Primary: Change from baseline in trough FEV1 at the end of the treatment period (e.g.,

Day 169).

Secondary: Weighted mean FEV1 over 0-6 hours post-dose, patient-reported outcomes

(e.g., Transition Dyspnea Index [TDI], St. George's Respiratory Questionnaire [SGRQ]),

and rescue medication use.

Safety Assessments: Monitoring of adverse events (AEs), serious adverse events (SAEs),

vital signs, 12-lead ECGs, and clinical laboratory parameters throughout the study.

Statistical Analysis: Efficacy endpoints are typically analyzed using a Mixed Model for

Repeated Measures (MMRM) to compare the treatment groups.
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Phase III COPD Clinical Trial Workflow
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Caption: Generalized workflow for a Phase III COPD clinical trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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